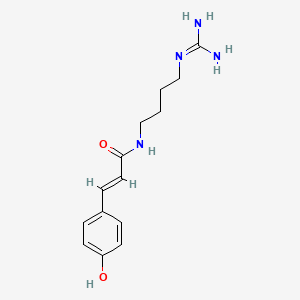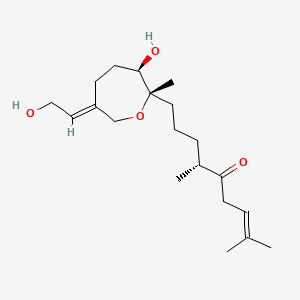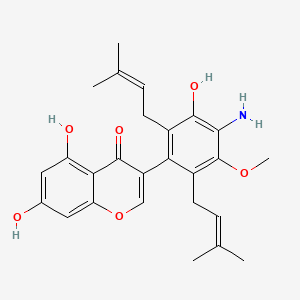
D-glycerate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-glycerate is a glycerate that is the conjugate base of D-glyceric acid, obtained by deprotonation of the carboxy group. It has a role as an algal metabolite. It is a conjugate base of a D-glyceric acid.
科学的研究の応用
1. Ethanol and Acetaldehyde Oxidation Acceleration
D-glycerate has been studied for its potential to accelerate ethanol and acetaldehyde oxidation in rats. This process involves the reoxidation of the reduced form of nicotinamide adenine dinucleotide (NAD), with glycerate treatment showing approximately 25% acceleration in ethanol elimination and potentially influencing acetaldehyde oxidation as well (Eriksson et al., 2007).
2. Production of Optically Pure D-glycerate
Research demonstrates the use of directed evolution of alditol oxidase in Escherichia coli for producing optically pure D-glycerate from glycerol. This process shows significant improvements in substrate affinity and catalytic efficiency, leading to a substantial yield of D-glycerate in a controlled fermentation process (Zhang et al., 2021).
3. Photorespiratory Cycle in Plants
D-glycerate is involved in the photorespiratory cycle in Arabidopsis, where it acts as a substrate for d-glycerate 3-kinase (GLYK). This enzyme catalyzes a key reaction in the photorespiratory C2 cycle, which is critical for plant growth in an oxygen-containing atmosphere (Boldt et al., 2005).
4. Glycerate Kinases in Different Organisms
Studies on glycerate kinases in various organisms, including bacteria, plants, and cyanobacteria, reveal that only plant-type glycerate kinases produce d-glycerate 3-phosphate. This discovery has implications for understanding glycerate metabolism in different biological systems (Bartsch et al., 2008).
5. Metabolic Disorders and Encephalopathy
Research on severe infantile epileptic encephalopathy associated with D-glyceric aciduria explores the role of D-glycerate 2 kinase (DGK) in human metabolism. Deficiency in DGK, due to mutations in the GLYCTK gene, leads to the accumulation of D-glycerate, impacting neurological health (Zehavi et al., 2019).
6. Electrodialytic Concentration from Fermentation Broth
D-glycerate can be recovered from fermentation broth using a two-stage electrodialysis method. This process demonstrates efficient recovery and energy consumption, highlighting its potential for industrial applications in producing D-glyceric acid (Habe et al., 2010).
7. Genetic Studies in Metabolic Disorders
Investigations into D-glyceric aciduria and d-glycerate kinase (GK) deficiency have been conducted, focusing on the genetic aspects of these metabolic disorders. These studies provide insights into the benign nature of GK deficiency and its varied presentations (Kalim et al., 2017).
8. Biochemical Production Methods
Methods for the biochemical production of D-glyceric acid from glycerol have been explored, emphasizing the potential applications of D-glycerate in various industries, including pharmaceuticals and biodegradable polymers (Habe et al., 2009).
9. Potential in Diabetes Research
While not directly related to D-glycerate, research on diabetes management and treatment provides insights into the broader field of metabolic research and the potential applications of metabolites like D-glycerate in medical science (Kavakiotis et al., 2017).
特性
分子式 |
C3H5O4- |
|---|---|
分子量 |
105.07 g/mol |
IUPAC名 |
(2R)-2,3-dihydroxypropanoate |
InChI |
InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7)/p-1/t2-/m1/s1 |
InChIキー |
RBNPOMFGQQGHHO-UWTATZPHSA-M |
異性体SMILES |
C([C@H](C(=O)[O-])O)O |
SMILES |
C(C(C(=O)[O-])O)O |
正規SMILES |
C(C(C(=O)[O-])O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-bromo-N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-furohydrazide](/img/structure/B1236565.png)
![N-[(4-tert-butylcyclohexylidene)amino]-3-chloro-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B1236572.png)





![[(S)-1-((4aS,5R)-2-Benzyl-1,3-dioxo-octahydro-pyrido[1,2-c]pyrimidin-5-ylcarbamoyl)-2-(1H-indol-3-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1236581.png)



![3',4',5,7-Tetrahydroxy-3-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]flavone](/img/structure/B1236587.png)

